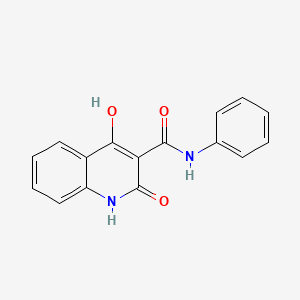

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide and its derivatives has been reported in several studies . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .

Molecular Structure Analysis

The molecular structure of this compound includes a 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a water solubility of 0.054 mg/mL, a logP of 1.89 (ALOGPS) and 1.73 (Chemaxon), and a pKa (Strongest Acidic) of 6.03 . It also has a hydrogen acceptor count of 3, a hydrogen donor count of 2, and a polar surface area of 69.64 Å2 .

Applications De Recherche Scientifique

Anti-Proliferative Agents

A series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including PANC 1, HeLa, and MDA-MB-231. Certain compounds within this series showed considerable anti-proliferative activity, with GI50 values ranging from 0.15 to 1.4 μM. The relationship between the compounds' structure and their anti-proliferative activity was further supported by in silico molecular docking studies against tubulin protein (Banu et al., 2017).

Cholinesterase Inhibitors and Ca Channel Antagonists

A series of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated for their potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors. Some derivatives were found to exhibit selective inhibition towards AChE or BuChE. Additionally, docking analysis was carried out to understand the binding mode in the active site of these enzymes and explain the observed selectivities. One of the compounds demonstrated the ability to decrease K(+)-induced calcium signals in bovine chromaffin cells (Tomassoli et al., 2011).

Pharmacological Activities and Synthetic Versatility

4-Oxoquinolines, including N-1-Alkylated-4-oxoquinoline derivatives, are of great interest due to their biological and synthetic versatility. The presence of a carboxamide unit linked to the C-3 carbon of the 4-oxoquinoline core has been associated with various biological activities. The N-ethylation reaction of specific derivatives was investigated, highlighting their potential for different pharmacological activities, including antibacterial and antiviral effects (Batalha et al., 2019).

Bioisosteric Replacements for Enhanced Analgesic Properties

Research on the bioisosteric replacement of the benzyl phenyl ring in certain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with isosteric heterocycles resulted in a noticeable increase in analgesic activity for specific derivatives. This study showcases the potential of structural modifications in enhancing the analgesic properties of these compounds (Ukrainets et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that quinolone compounds, which this molecule is a part of, have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Mode of Action

It’s known that 4-hydroxy-2-quinolones show unusually high reactivity towards n-nucleophiles .

Biochemical Pathways

Quinolone compounds have been known to affect various biochemical pathways, including those involved in bacterial dna replication .

Result of Action

Quinolone compounds have been known to have various therapeutic potentials, including anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory effects (via Cannabinoid receptor 2 ligand) .

Propriétés

IUPAC Name |

4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULHXWGWWVYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)

![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)

![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)

![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)

![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)